molecular formula C27H21FN2O2 B4074220 2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide

2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide

Cat. No. B4074220
M. Wt: 424.5 g/mol
InChI Key: FKAITGMOYHUYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide, also known as DFP-10825, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has shown promising results in preclinical studies as a potential treatment for a variety of diseases.

Mechanism of Action

The mechanism of action of 2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further study as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide is its high purity and stability, which makes it an ideal candidate for further study in the laboratory. Additionally, this compound has been shown to have a low toxicity profile, which is important for the safety of laboratory personnel. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide. One area of interest is in the development of novel formulations of this compound that may increase its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that this compound can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O2/c28-21-15-17-22(18-16-21)29-26(31)23-13-7-8-14-24(23)30-27(32)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-18,25H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAITGMOYHUYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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